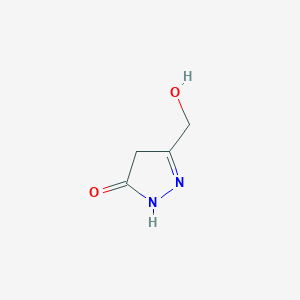
2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one is a heterocyclic compound that features a pyrazolone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds under controlled conditions. One common method includes the condensation of hydrazine hydrate with ethyl acetoacetate, followed by cyclization to form the pyrazolone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrazolone ring can be reduced under specific conditions to yield dihydropyrazolone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrazolone derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.
科学研究应用
2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 2,4-dihydro-5-methyl-3H-Pyrazol-3-one
- 2,4-dihydro-5-phenyl-3H-Pyrazol-3-one
- 2,4-dihydro-5-ethyl-3H-Pyrazol-3-one
Comparison
Compared to its analogs, 2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one is unique due to the presence of the hydroxymethyl group, which can significantly influence its reactivity and interaction with other molecules
属性
分子式 |
C4H6N2O2 |
|---|---|
分子量 |
114.10 g/mol |
IUPAC 名称 |
3-(hydroxymethyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C4H6N2O2/c7-2-3-1-4(8)6-5-3/h7H,1-2H2,(H,6,8) |
InChI 键 |
IHEHEAWSWQGFOC-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NNC1=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



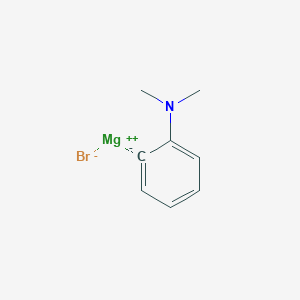
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)
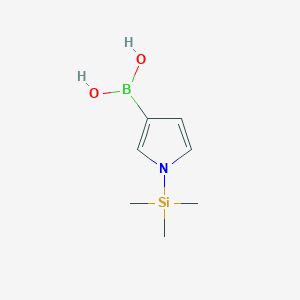
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
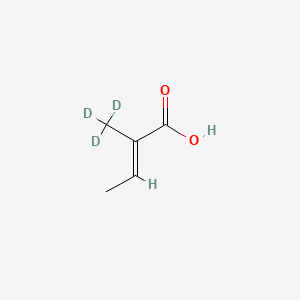
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
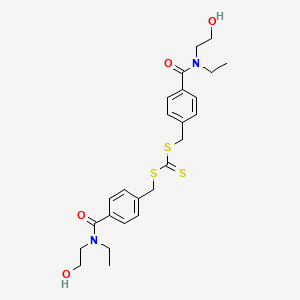

![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)
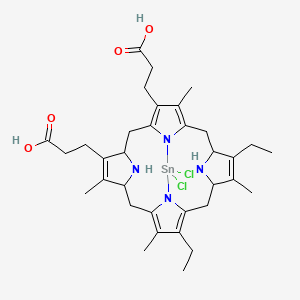
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)
